molecular formula C5H6N2O2S B1297495 2-(methylthio)pyrimidine-4,6(1H,5H)-dione CAS No. 29639-68-7

2-(methylthio)pyrimidine-4,6(1H,5H)-dione

Cat. No. B1297495
CAS RN: 29639-68-7
M. Wt: 158.18 g/mol
InChI Key: RIPUYOLXCQRHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is a chemical compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 . It is used in research and is not intended for human use .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 2-position of the ring is substituted with a methylthio group, and the 4 and 6 positions are substituted with carbonyl (C=O) groups .


Physical And Chemical Properties Analysis

2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is a white powder . It should be stored in a dry room at room temperature . The compound is insoluble in water .

Scientific Research Applications

“2-(methylthio)pyrimidine-4,6(1H,5H)-dione” is a chemical compound with the molecular formula C5H6N2O2S and a molecular weight of 158.18 . It’s also known by other names such as S-MTBA, 2-Methylthio-4, 6-pyrimidinedione, and S-Methylthiobarbituric Acid .

This compound is a white powdery solid with a melting point of over 300 °C . It’s sparingly soluble in water .

One of the known uses of “2-(methylthio)pyrimidine-4,6(1H,5H)-dione” is as an intermediate in the synthesis of certain herbicides . Specifically, it’s used in the production of the herbicides fluorosulam and bispyribac .

The synthesis of “2-(methylthio)pyrimidine-4,6(1H,5H)-dione” involves the reaction of malonic acid diethyl ester with thiourea in the presence of a solvent . The reaction is heated to reflux and a binding agent is added dropwise . After several hours, the reaction mixture is cooled and filtered to obtain 4,6-dihydroxy-2-thiopyrimidine . This compound is then dissolved in a binding agent, dimethyl sulfate is added, and the mixture is stirred for several hours . The reaction mixture is heated to boiling, decolorized with activated carbon, and filtered . The filtrate is cooled and acidified with sulfuric acid to yield the final product .

The synthesis of “2-(methylthio)pyrimidine-4,6(1H,5H)-dione” involves the reaction of malonic acid diethyl ester with thiourea in the presence of a solvent . The reaction is heated to reflux and a binding agent is added dropwise . After several hours, the reaction mixture is cooled and filtered to obtain 4,6-dihydroxy-2-thiopyrimidine . This compound is then dissolved in a binding agent, dimethyl sulfate is added, and the mixture is stirred for several hours . The reaction mixture is heated to boiling, decolorized with activated carbon, and filtered . The filtrate is cooled and acidified with sulfuric acid to yield the final product .

The synthesis of “2-(methylthio)pyrimidine-4,6(1H,5H)-dione” involves the reaction of malonic acid diethyl ester with thiourea in the presence of a solvent . The reaction is heated to reflux and a binding agent is added dropwise . After several hours, the reaction mixture is cooled and filtered to obtain 4,6-dihydroxy-2-thiopyrimidine . This compound is then dissolved in a binding agent, dimethyl sulfate is added, and the mixture is stirred for several hours . The reaction mixture is heated to boiling, decolorized with activated carbon, and filtered . The filtrate is cooled and acidified with sulfuric acid to yield the final product .

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

As 2-(Methylthio)pyrimidine-4,6(1H,5H)-dione is a research chemical, its future directions would likely depend on the results of ongoing studies. It’s important to note that this compound is not intended for human use .

properties

IUPAC Name

2-methylsulfanyl-1H-pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-10-5-6-3(8)2-4(9)7-5/h2H2,1H3,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPUYOLXCQRHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylthio)pyrimidine-4,6(1H,5H)-dione

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